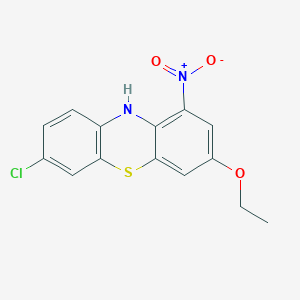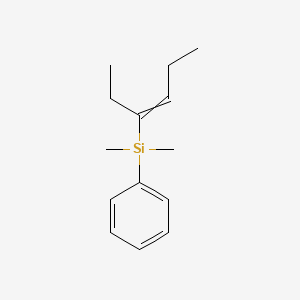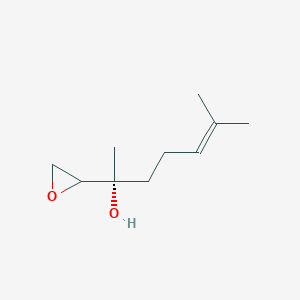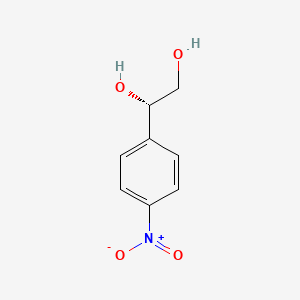
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is an organic compound with the molecular formula C8H9NO4 It is a derivative of ethanediol, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to its observed biological and chemical activities .
類似化合物との比較
Similar Compounds
- 1-(2-Nitrophenyl)-1,2-ethanediol
- 1-(4-Nitrophenyl)ethane-1,2-diol
- 1-(4-Aminophenyl)-1,2-ethanediol
Uniqueness
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
77977-75-4 |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
(1S)-1-(4-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m1/s1 |
InChIキー |
YOJHBFHEOQUUAR-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H](CO)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


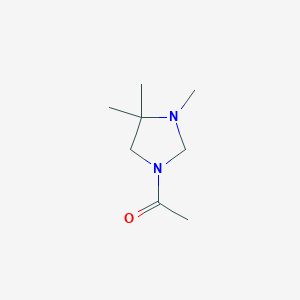
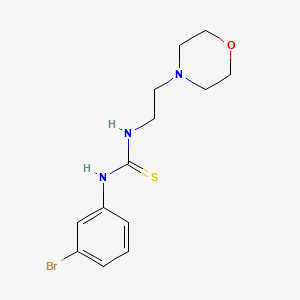

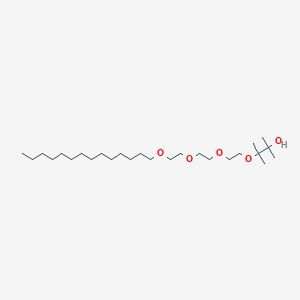
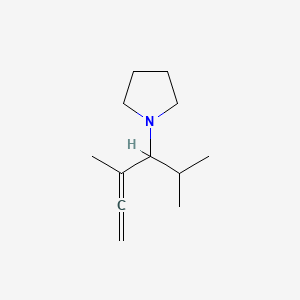
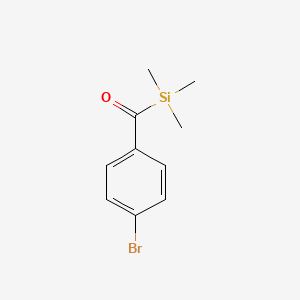
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
